Jacarelhyperol A

Description

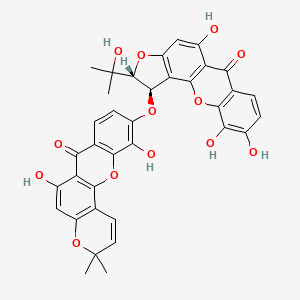

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H28O13 |

|---|---|

Molecular Weight |

668.6 g/mol |

IUPAC Name |

6,11-dihydroxy-3,3-dimethyl-10-[[(1R,2R)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-6-oxo-1,2-dihydrofuro[2,3-c]xanthen-1-yl]oxy]pyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C36H28O13/c1-35(2)10-9-13-20(49-35)11-17(38)22-25(40)15-6-8-19(28(43)31(15)47-29(13)22)45-33-24-21(46-34(33)36(3,4)44)12-18(39)23-26(41)14-5-7-16(37)27(42)30(14)48-32(23)24/h5-12,33-34,37-39,42-44H,1-4H3/t33-,34-/m1/s1 |

InChI Key |

TVTKQGIMDPXDNX-KKLWWLSJSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)OC5C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O[C@H]5[C@@H](OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)OC5C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(O7)C(=C(C=C8)O)O)C(C)(C)O)O)C |

Synonyms |

jacarelhyperol A |

Origin of Product |

United States |

Isolation and Comprehensive Structural Characterization Methodologies

Elucidation of Specific Structural Features

The structural architecture of Jacarelhyperol A, a complex natural product, has been meticulously pieced together through advanced spectroscopic methodologies. nih.gov Found in the aerial parts of Hypericum japonicum, it belongs to the bisxanthone or xanthone (B1684191) dimer class of compounds. nih.govmdpi.comamu.edu.azresearchgate.net The determination of its precise three-dimensional structure involved a comprehensive analysis of its dimeric nature, stereochemistry, and its relationship to other known xanthones.

Dimeric Linkage and Stereochemical Configurations

This compound is a xanthone dimer, meaning its structure is composed of two xanthone units linked together. rsc.orgmdpi.com The elucidation of its relative structure was achieved through extensive use of Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Analysis of NMR spectra, likely including techniques such as COSY, HMBC, and NOESY, allowed researchers to determine the connectivity and spatial relationships between the atoms. rsc.orgresearchgate.net

A critical aspect of this compound's structure is its stereochemistry. It was determined to have a trans-configuration for the two protons located at the chiral centers of the molecule. rsc.org This specific stereochemical arrangement distinguishes it from other closely related compounds. While the exact linkage type isn't explicitly detailed for this compound in the provided results, other dimeric xanthones elucidated with similar methods are often connected via biaryl (C-C) or ether (C-O-C) bonds. rsc.orgresearchgate.net For instance, the structure of ascherxanthone A, another dimeric xanthone, was confirmed to have a 2,2′-biaryl linkage through intense NMR correlations. rsc.org

Structural Relationship to Related Xanthone Compounds, e.g., Bijapoincaxanthone

The structural analysis of this compound revealed a close relationship to another xanthone dimer, Bijapoincaxanthone. The NMR spectra of this compound were found to be very similar to those obtained for Bijapoincaxanthone. rsc.org Further investigation established that this compound is an epimer of Bijapoincaxanthone. rsc.org Epimers are stereoisomers that differ in configuration at only one chiral center. In this case, the key structural difference lies in the stereochemical configuration of the protons at the chiral centers; this compound possesses a trans-configuration, which contrasts with the configuration found in Bijapoincaxanthone. rsc.org

Identification of Analogues, such as Jacarelhyperol B

In the same studies that led to the isolation of this compound from Hypericum japonicum, a related analogue named Jacarelhyperol B was also identified. mdpi.comresearchgate.netrsc.org The discovery of Jacarelhyperol B occurred shortly after the characterization of the bijaponicaxanthones and this compound. rsc.org Structural elucidation revealed that Jacarelhyperol B is a 6′-dehydroxy variant of this compound. rsc.org This means its chemical structure is identical to this compound except for the absence of a hydroxyl (-OH) group at the 6′ position of one of the xanthone units. Other related compounds, such as Jacarelhyperol D, have also been isolated from the same plant species. researchgate.net

Biosynthetic Pathways and Synthetic Chemical Modifications

Proposed Biosynthesis of Jacarelhyperol A within Hypericum japonicum

The biosynthesis of this compound, a dimeric xanthone (B1684191), is believed to follow a pathway that combines elements from general metabolic routes to create its complex structure. While the precise enzymatic steps are yet to be fully elucidated, a proposed pathway can be constructed based on the known biosynthesis of other xanthones in the Hypericum genus.

The fundamental building blocks for the xanthone core are derived from two primary metabolic pathways: the polyketide pathway and the shikimic acid pathway. In higher plants, the A-ring of the xanthone structure is typically derived from the acetate-malonate polyketide pathway, while the B-ring originates from the shikimic acid pathway.

The process is thought to begin with the formation of a benzophenone (B1666685) intermediate, a key precursor in xanthone biosynthesis. In the Hypericaceae family, this occurs through an L-phenylalanine-dependent pathway. Phenylalanine is converted through a series of enzymatic steps to produce 2,4,6-trihydroxybenzophenone, which is then further hydroxylated to form 2,3′,4,6-tetrahydroxybenzophenone. This latter molecule is a central intermediate that undergoes intramolecular oxidative coupling to form the tricyclic xanthone core.

Table 1: Key Pathways and Intermediates in Xanthone Precursor Biosynthesis

| Pathway | Key Precursor/Intermediate | Role in Xanthone Biosynthesis |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Formation of the A-ring of the xanthone scaffold. |

| Shikimic Acid Pathway | Shikimic acid, L-phenylalanine | Formation of the B-ring of the xanthone scaffold. |

| Benzophenone Intermediate | 2,3′,4,6-tetrahydroxybenzophenone | Central precursor that cyclizes to form the xanthone core. |

This table outlines the primary metabolic pathways and key molecular intermediates that are proposed to be involved in the initial stages of xanthone biosynthesis.

This compound is a dimeric xanthone, meaning it is composed of two xanthone units linked together. The formation of the biaryl linkage between these two monomers is a critical step in its biosynthesis. This process is believed to be catalyzed by enzymes to ensure regioselectivity and stereospecificity.

In nature, the oxidative coupling of phenolic compounds to form biaryl bonds is a common strategy for diversifying natural products. Enzymes such as cytochrome P450 monooxygenases and laccases are known to play a pivotal role in these reactions. For instance, cytochrome P450 enzymes have been identified as catalysts for the dimerization of various polyketides in bacteria. These enzymes can provide a high degree of control over the reaction, leading to the formation of specific isomers. In the absence of enzymatic control, the coupling of phenolic radicals would likely result in a mixture of products. The selective formation of specific regioisomers of dimeric xanthones in nature strongly suggests the involvement of enzymes that direct the coupling process. While the specific enzyme responsible for the dimerization of xanthone monomers to form this compound has not yet been identified, it is hypothesized to be a member of these enzyme families.

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has also been proposed to occur in the biosynthesis of some natural products. This [4+2] cycloaddition reaction involves a concerted mechanism and can create complex cyclic structures with high stereocontrol. There is evidence for the existence of "Diels-Alderases," enzymes that catalyze this type of reaction in secondary metabolic pathways.

In the context of dimeric xanthone formation, a Diels-Alder reaction could potentially be involved in the final steps of constructing the intricate ring system of compounds like this compound. While direct evidence for a Diels-Alderase in the biosynthetic pathway of this compound is currently lacking, the structural complexity of some dimeric natural products has led to speculation about the involvement of such enzymatic cycloadditions. Biomimetic syntheses of natural products have often utilized Diels-Alder reactions, lending support to the possibility of their occurrence in nature.

Chemical Derivatization and Analogue Synthesis

To explore the structure-activity relationships and potentially enhance the biological properties of this compound, chemical modifications and the synthesis of analogues are valuable strategies.

The chemical structure of this compound offers several reactive sites for modification. General strategies for modifying natural xanthones can be applied, focusing on the hydroxyl and aromatic functionalities. These modifications can include:

Alkylation and Acylation: The hydroxyl groups present on the xanthone scaffold can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.

Nitrogen-containing Derivatives: Introducing nitrogen-containing functional groups, such as amines or amides, can significantly impact the biological activity of xanthones. Reductive amination is a high-yield, one-pot reaction that can be used to introduce aliphatic amines.

Halogenation: The introduction of halogen atoms onto the aromatic rings can influence the electronic properties and metabolic stability of the molecule.

Glycosylation: Attaching sugar moieties to the xanthone core can improve water solubility and alter pharmacokinetic properties.

These modifications allow for a systematic exploration of how different functional groups contribute to the bioactivity of the parent compound.

The synthesis of analogues of this compound can provide access to a wider range of chemical diversity for biological screening. Synthetic strategies can be designed to mimic the proposed biosynthetic pathways or to create novel structures inspired by the natural product.

The synthesis of new xanthone derivatives is a significant area of research in medicinal chemistry, as the xanthone scaffold is considered a "privileged structure" capable of interacting with various biological targets. By creating a library of synthetic analogues with varied substitution patterns and stereochemistry, it is possible to identify compounds with improved potency, selectivity, or pharmacokinetic profiles. For example, the synthesis of chiral derivatives of xanthones allows for the investigation of enantioselectivity in biological assays, which is crucial as often only one enantiomer of a chiral drug is active. The development of efficient synthetic routes, potentially involving multicomponent reactions or transition-metal-catalyzed cross-coupling reactions, is key to accessing a diverse set of analogues for biological evaluation.

Mechanistic Investigations of Pre Clinical Biological Activities

Anti-proliferative and Apoptosis-Inducing Mechanisms in In Vitro Cancer Models

Jacarelhyperol A, a natural compound identified from Hypericum japonicum, has demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines. researchgate.netnih.gov Its mechanisms of action primarily revolve around the intrinsic pathway of apoptosis, targeting key regulatory proteins and disrupting the cellular machinery that governs cell division.

Broad-Spectrum Growth Inhibitory Activity Across Diverse Cancer Cell Lines

This compound has exhibited potent growth inhibitory effects against a range of human cancer cell lines. nih.gov This broad-spectrum activity suggests a mechanism that targets a fundamental process common to many cancer types. The compound has shown particular efficacy against leukemia cells, with reported IC50 values ranging from 1.52 to 6.92 μM. researchgate.netnih.gov

Utilizing the MTT assay, a colorimetric method to assess cell viability, researchers have quantified the cytotoxic effects of this compound. nih.gov Studies have demonstrated a dose-dependent reduction in the viability of various cancer cells, including those of the breast (MBA-MB-231, T47D), colon (LOVO), lung (A549), and liver (HepG2). nih.gov The most pronounced activity was observed in leukemia cell lines (K562, HL-60, THP-1), with IC50 values between 6.52 and 9.92 μM. nih.gov

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| K562 | Leukemia | 1.52 - 6.92 | researchgate.netnih.gov |

| HL-60 | Leukemia | 1.52 - 6.92 | mdpi.com |

| THP-1 | Leukemia | 1.52 - 6.92 | mdpi.com |

| MBA-MB-231 | Breast Cancer | Data not specified | nih.gov |

| T47D | Breast Cancer | Data not specified | nih.gov |

| LOVO | Colon Cancer | Data not specified | nih.gov |

| A549 | Lung Cancer | Data not specified | nih.gov |

| HepG2 | Liver Cancer | Data not specified | nih.gov |

Molecular Mechanisms of Apoptosis Induction

The primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, and this compound has been shown to modulate this balance effectively.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1)

A key finding is the ability of this compound to act as a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins. researchgate.netnih.gov These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. elifesciences.org Fluorescence polarization assays have revealed that this compound binds with high affinity to these proteins, with Ki values of 0.43 μM for Bcl-2, 0.46 μM for Bcl-xL, and 1.69 μM for Mcl-1. researchgate.netnih.gov Computational modeling further supports these findings, indicating a favorable binding mode of this compound within the BH3-binding pocket of Bcl-xL. researchgate.netnih.gov

Disruption of Heterodimerization between Anti-Apoptotic and Pro-Apoptotic Bcl-2 Proteins

By binding to anti-apoptotic Bcl-2 proteins, this compound effectively disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak. researchgate.netnih.gov This heterodimerization is a critical checkpoint in the apoptotic pathway. core.ac.uk Co-immunoprecipitation experiments have confirmed that treatment with this compound inhibits the binding of Bcl-xL and Bcl-2 with Bax, and Mcl-1 with Bak in K562 leukemia cells. nih.govmdpi.com This disruption liberates the pro-apoptotic proteins, allowing them to initiate the downstream events of apoptosis. researchgate.netnih.gov

Promotion of Cytochrome c Release and Caspase Cascade Activation

The release of pro-apoptotic proteins, particularly Bax and Bak, leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol. nih.govembopress.org this compound has been shown to significantly promote this release of cytochrome c in K562 cells. researchgate.netnih.gov Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, caspase-9. nih.govjbtr.or.kr Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, which are responsible for the execution phase of apoptosis. nih.gov Western blot analysis has demonstrated the cleavage, and thus activation, of caspase-9 and caspase-3, as well as the cleavage of PARP, a substrate of caspase-3, in cells treated with this compound. nih.gov The apoptotic effects of the compound have been shown to be partly caspase-dependent, as confirmed by the use of a broad-spectrum caspase inhibitor. researchgate.netnih.gov

Regulation of Cell Cycle Progression (e.g., G2/M phase arrest)

In addition to inducing apoptosis, some natural compounds are known to exert anti-proliferative effects by arresting the cell cycle at specific checkpoints, such as the G2/M phase. medsci.orgfrontiersin.org This prevents damaged cells from entering mitosis and proliferating. bio-rad.com While the primary mechanism of this compound appears to be apoptosis induction, the potential for cell cycle regulation as a contributing factor to its anti-cancer activity is an area for further investigation. The regulation of the G2/M checkpoint is a complex process involving proteins like cyclin B1/CDK1. frontiersin.org Viruses, for instance, have been shown to manipulate this checkpoint to their advantage. nih.govnih.gov

Modulation of Oncogenic Signaling Pathways

This compound has been identified as a novel inhibitor of the Murine Double Minute 2 (MDM2) oncogene, a critical negative regulator of the p53 tumor suppressor. nih.govnih.gov The oncogenic activity of MDM2 is not solely dependent on its interaction with p53; it can also promote cancer through p53-independent mechanisms. nih.govrvaprostatecancersupport.org Research into this compound has revealed a distinct mechanism of action that targets MDM2, irrespective of the cancer cell's p53 status. nih.gov

This compound was identified as a potential MDM2 inhibitor through computational structure-based screening. nih.gov Subsequent experimental validation confirmed that this compound directly binds to the MDM2 protein. nih.gov This binding is significant as it displays a greater binding affinity than the p53 peptide, suggesting a potent and specific interaction. nih.gov The MDM2 oncoprotein typically functions by binding to p53, which leads to p53's degradation and inactivation, thereby allowing cancer cells to proliferate. springernature.comjbr-pub.org.cn By binding directly to MDM2, this compound represents a class of inhibitors that can disrupt the oncogenic functions of MDM2. nih.gov

Beyond direct binding, this compound exerts its effects by actively reducing the cellular levels of the MDM2 protein. nih.gov This downregulation occurs through a dual mechanism. Firstly, it inhibits the transcription of the MDM2 gene, reducing the amount of messenger RNA (mRNA) available for protein synthesis. nih.gov Secondly, it promotes the post-translational degradation of the MDM2 protein. nih.gov This combined approach ensures a significant reduction in total MDM2 levels within cancer cells, which is a mechanism distinct from many existing MDM2 inhibitors that primarily focus on blocking the MDM2-p53 interaction. nih.govspringernature.com The regulation of MDM2 is complex, involving transcriptional, translational, and post-translational controls, and its dysregulation is a key factor in tumorigenesis. nih.gov

A key finding from pre-clinical studies is that this compound's anticancer activities are dependent on MDM2 but independent of p53 status. nih.gov The compound has been shown to selectively inhibit the growth of breast cancer cells, reduce colony formation, arrest the cell cycle in the G2/M phase, and induce apoptosis. nih.gov These effects were observed in breast cancer cell lines with varying p53 and MDM2 expression levels. nih.gov Notably, cell lines with higher endogenous levels of MDM2 demonstrated a greater response to this compound, highlighting the compound's specificity in targeting cancer cells with MDM2 overexpression. nih.gov This p53-independent mechanism is particularly relevant for advanced cancers where p53 is often mutated or non-functional. nih.govrvaprostatecancersupport.org In vivo studies using breast cancer xenograft models further confirmed that this compound suppresses tumor growth and lung metastasis, accompanied by an inhibition of MDM2 expression within the tumor tissue, regardless of p53 status. nih.gov

Table 1: In Vitro Anticancer Activity of this compound in Breast Cancer Cell Lines This table summarizes the observed effects of this compound on different breast cancer cell lines, highlighting its MDM2-dependent, p53-independent mechanism.

| Feature | Finding | Implication | Citation |

|---|---|---|---|

| Cell Growth Inhibition | Selectively inhibits the growth of breast cancer cells over normal breast cell lines. | Demonstrates specificity towards cancerous cells. | nih.gov |

| p53 Status | Effective in cell lines that are p53-wild type, p53-mutant, and p53-null. | The compound's efficacy is not reliant on the presence of functional p53. | nih.gov |

| MDM2 Dependence | Cell lines with higher endogenous MDM2 expression show greater sensitivity. | Confirms that MDM2 is the primary target for its anticancer activity. | nih.gov |

| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis. | Elucidates the cellular processes leading to cancer cell death. | nih.gov |

| In Vivo Efficacy | Suppresses primary tumor growth and lung metastasis in xenograft models. | Shows potential for therapeutic application in a living organism. | nih.gov |

Pharmacological Effects Beyond Cancer Cell Inhibition

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities, notably its ability to interfere with inflammatory and cardiovascular pathways.

This compound is recognized for its ability to inhibit the activity of Platelet-Activating Factor (PAF). researchgate.net PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. nih.govwikipedia.org It exerts its effects by binding to specific receptors, triggering a cascade of events that can lead to vasodilation, increased vascular permeability, and bronchoconstriction. nih.govpatsnap.com Inhibitors of PAF can function either as receptor antagonists, which block PAF from binding to its receptor, or as synthesis inhibitors, which reduce the production of PAF. patsnap.com The inhibitory action of this compound on PAF activity suggests its potential as a modulator of inflammatory and allergic conditions. researchgate.netpatsnap.com

The inhibition of PAF by this compound carries implications for the modulation of blood pressure. researchgate.net PAF is a known vasodilator that can cause a significant drop in blood pressure, potentially leading to shock. nih.gov Consequently, the inhibition of PAF-induced hypertension has been a subject of study. researchgate.net The effect of this compound on blood pressure has been explored in animal models. researchgate.net These models are crucial for screening the vasoactive properties of compounds and assessing their potential to induce or prevent hypotensive effects. nih.govresearchgate.net By inhibiting PAF, this compound may counteract the hypotensive effects mediated by this phospholipid, suggesting a role in stabilizing blood pressure in conditions characterized by excessive PAF activity. researchgate.netnih.gov

Table 2: Pharmacological Profile of this compound Beyond Oncology This table outlines the non-cancer related biological activities of this compound.

| Activity | Target/Pathway | Potential Implication | Citation |

|---|---|---|---|

| Anti-inflammatory | Inhibition of Platelet-Activating Factor (PAF) | Mitigation of inflammatory and allergic responses. | researchgate.netnih.govpatsnap.com |

| Cardiovascular | Counteraction of PAF-induced vasodilation | Modulation of hypotensive responses. | researchgate.netnih.gov |

Pre Clinical Pharmacological Evaluation and in Vivo Efficacy Studies

In Vitro Experimental Methodologies for Biological Activity Assessment

The initial evaluation of Jacarelhyperol A's therapeutic potential has been conducted through a series of in vitro experiments designed to elucidate its effects on cancer cells. These laboratory-based studies provide crucial insights into the compound's mechanism of action at a cellular and molecular level.

Cell Viability and Proliferation Assays (e.g., MTT assay)

The cytotoxic activity of this compound against various human cancer cell lines has been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govwikipedia.org This colorimetric assay measures the metabolic activity of cells, which, under specific conditions, can reflect the number of viable cells present. wikipedia.org In these studies, cancer cells are treated with varying concentrations of this compound for a specified period. The MTT reagent is then added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. nih.govwikipedia.org The amount of formazan produced, quantified by measuring its absorbance, is proportional to the number of viable cells. nih.govwikipedia.org

Research has shown that this compound induces a dose-dependent decrease in the viability of several cancer cell lines. nih.gov It has demonstrated cytotoxic effects against breast cancer, colon cancer, lung cancer, liver cancer, and particularly leukemia cells. nih.gov The potency of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies have reported IC50 values for this compound in leukemia cells ranging from 1.52 to 9.92 μM. nih.govresearchgate.net

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| MBA-MB-231 | Breast Cancer | >10 | nih.gov |

| T47D | Breast Cancer | >10 | nih.gov |

| LOVO | Colon Cancer | >10 | nih.gov |

| A549 | Lung Cancer | >10 | nih.gov |

| HepG2 | Liver Cancer | >10 | nih.gov |

| K562 | Leukemia | 6.52 | nih.gov |

| HL-60 | Leukemia | 9.92 | nih.gov |

| THP-1 | Leukemia | 8.74 | nih.gov |

Apoptosis Detection Methods (e.g., Flow Cytometry, Western Blot for Caspases/PARP)

To understand the mechanism behind its cytotoxic effects, this compound has been investigated for its ability to induce apoptosis, or programmed cell death. nih.govnih.gov

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. For apoptosis detection, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). researchgate.net Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late-stage apoptosis or necrosis. bdbiosciences.com Studies using flow cytometry have demonstrated that treatment with this compound leads to a significant increase in the percentage of apoptotic cells in a dose-dependent manner. researchgate.net

Western Blot Analysis: This method is employed to detect specific proteins in a sample. In the context of apoptosis, researchers have used Western blotting to examine the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Caspases are a family of proteases that play a crucial role in executing apoptosis. The cleavage of pro-caspases into their active forms, such as cleaved caspase-3 and cleaved caspase-9, is a hallmark of apoptosis. PARP is a protein involved in DNA repair, and its cleavage by activated caspases is another key indicator of apoptosis. Western blot analyses have revealed that this compound treatment leads to the cleavage of caspase-3, caspase-9, and PARP in cancer cells, confirming that the compound induces apoptosis through a caspase-dependent pathway. nih.gov

Protein-Ligand Interaction Studies (e.g., Fluorescence Polarization, Molecular Docking)

To identify the molecular targets of this compound, protein-ligand interaction studies have been conducted. nih.govnih.gov

Fluorescence Polarization (FP): This technique measures the binding of a small, fluorescently labeled molecule (the ligand) to a larger protein. nih.govnih.gov The binding event causes a change in the polarization of the emitted fluorescent light. FP assays have been instrumental in identifying this compound as an inhibitor of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govnih.gov Specifically, this compound has been shown to bind to anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 with high affinity. nih.govresearchgate.net

Table 2: Binding Affinities of this compound to Bcl-2 Family Proteins This table is interactive. You can sort and filter the data.

| Protein | Ki (μM) | Reference |

|---|---|---|

| Bcl-xL | 0.46 | nih.govresearchgate.net |

| Bcl-2 | 0.43 | nih.govresearchgate.net |

| Mcl-1 | 1.69 | nih.govresearchgate.net |

Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Molecular docking studies have complemented the FP data by providing a visual model of how this compound interacts with the binding groove of anti-apoptotic Bcl-2 proteins. researchgate.net These models suggest that this compound fits into the BH3-binding pocket of these proteins, a region crucial for their interaction with pro-apoptotic proteins. nih.govresearchgate.net

Co-Immunoprecipitation for Protein-Protein Interaction Analysis

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in their native cellular environment. nih.govnih.gov This method involves using an antibody to pull a specific protein (the "bait") out of a cell lysate, along with any proteins that are bound to it (the "prey"). nih.govnih.gov

In the study of this compound, Co-IP has been used to confirm that the compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members. nih.govnih.gov By treating cancer cells with this compound and then performing Co-IP with antibodies against pro-apoptotic proteins like Bax and Bak, researchers have shown a decreased association with anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.govresearchgate.net This provides strong evidence that this compound exerts its pro-apoptotic effect by inhibiting the inhibitory function of anti-apoptotic Bcl-2 proteins, thereby freeing up pro-apoptotic proteins to initiate cell death. nih.gov

In Vivo Studies in Relevant Non-Human Disease Models

Following promising in vitro results, the anti-cancer potential of this compound has been further evaluated in in vivo models. These studies in living organisms are essential for assessing the compound's efficacy in a more complex biological system.

Assessment of Anti-Tumorigenic Efficacy in Murine Xenograft Models

Murine xenograft models are a widely used preclinical tool to evaluate the efficacy of potential cancer therapeutics. nih.govnih.gov These models involve the transplantation of human tumor cells into immunocompromised mice. nih.gov

Studies have utilized murine xenograft models to assess the anti-tumorigenic efficacy of this compound. nih.govnih.gov In these experiments, mice bearing tumors derived from human leukemia cells (K562) were treated with this compound. nih.gov The results demonstrated that the administration of this compound led to a dose-dependent inhibition of tumor growth in these models. nih.govnih.gov This in vivo anti-tumor activity provides further evidence for the potential of this compound as a therapeutic agent for cancer. nih.gov

Inhibition of Tumor Growth

This compound has demonstrated notable anti-tumor activity in pre-clinical in vivo models. In a study utilizing a mouse xenograft model, the compound was shown to dose-dependently inhibit the growth of human K562 leukemia cells. Current time information in Bangalore, IN.nih.gov This anti-proliferative effect is linked to its activity as a Bcl-2 inhibitor. Current time information in Bangalore, IN.nih.govresearchgate.net this compound exhibits binding affinities for the anti-apoptotic proteins Bcl-xL, Bcl-2, and Mcl-1, with reported Ki values of 0.46 μM, 0.43 μM, and 1.69 μM, respectively. nih.govresearchgate.net By inhibiting these proteins, this compound promotes apoptosis in cancer cells. Current time information in Bangalore, IN.nih.gov

The compound has shown a broad anti-cancer effect in vitro across various human cancer cell lines, with the strongest activity observed against leukemia cells. nih.gov The IC50 values for its cytotoxic activity against different leukemia cell lines, including K562, HL-60, and THP-1, range from 1.52 to 6.92 μM. researchgate.net

| Cell Line | Cancer Type | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|---|

| K562 | Leukemia | Mouse Xenograft | Dose-dependent inhibition of tumor growth | Current time information in Bangalore, IN.nih.gov |

Suppression of Tumor Metastasis

Currently, there is no publicly available scientific literature or data from pre-clinical studies that specifically evaluates the efficacy of this compound in the suppression of tumor metastasis. While the compound shows promise in inhibiting primary tumor growth, its potential effects on the metastatic cascade have not yet been reported.

Evaluation of Physiological Responses in Animal Models of Hypotension

This compound has been evaluated for its effects on blood pressure in animal models. Research has shown that it possesses significant inhibitory effects against platelet-activating factor (PAF)-induced hypotension. nih.govthieme-connect.comrsc.org In an in vivo evaluation, both this compound and its related compound, Jacarelhyperol B, demonstrated the ability to inhibit this induced drop in blood pressure. rsc.org This suggests a potential role for this compound in modulating cardiovascular responses, specifically in the context of pathological hypotension mediated by PAF.

| Animal Model | Inducing Agent | Compound | Observed Physiological Response | Reference |

|---|---|---|---|---|

| In vivo model | Platelet-Activating Factor (PAF) | This compound | Significant inhibition of induced hypotension | thieme-connect.comrsc.org |

| In vivo model | Platelet-Activating Factor (PAF) | Jacarelhyperol B | Significant inhibition of induced hypotension | rsc.org |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Detailed structure-activity relationship (SAR) studies for a wide range of this compound analogues are not extensively documented in the current scientific literature. However, comparisons between this compound and the closely related natural compound, Jacarelhyperol B, provide some initial insights.

Jacarelhyperol B is identified as a 6'-dehydroxy variant of this compound. rsc.org Both compounds have been found to be potent inhibitors of PAF-induced hypotension, indicating that the hydroxyl group at the 6' position is not essential for this particular biological activity. rsc.org

The core structure of this compound, a complex bisxanthone, is fundamental to its role as a Bcl-2 family protein inhibitor. nih.govresearchgate.net Molecular modeling has shown that this compound has a favorable binding mode within the BH3-binding pocket of Bcl-xL. nih.govresearchgate.net This interaction is crucial for its pro-apoptotic and anti-tumor effects.

Further research involving the synthesis and biological evaluation of a broader series of this compound analogues is necessary to systematically elucidate the specific structural motifs responsible for its various pharmacological activities and to optimize its potency and selectivity.

Challenges, Methodological Considerations, and Future Research Trajectories

Methodological Limitations and Considerations in Research Design

The research and development of natural products are often hampered by inherent methodological limitations. A significant challenge lies in obtaining a sufficient and sustainable supply of the compound for extensive preclinical studies. nih.gov The concentration of Jacarelhyperol A in Hypericum japonicum can vary depending on environmental and ecological factors, making consistent isolation difficult. nih.gov

Furthermore, the complex three-dimensional structure of this compound complicates its chemical synthesis and characterization, which can be a barrier to producing the compound on a larger scale. ijpsjournal.com In vitro studies, while useful for initial screening, may not accurately reflect the compound's behavior in a living organism due to factors like bioavailability and metabolism. hematologyandoncology.netresearchgate.net There is often a significant gap between the high concentrations used in in-vitro experiments and what can be achieved and is safe in in-vivo models. hematologyandoncology.net This discrepancy highlights the importance of carefully designing and interpreting preclinical studies to ensure their clinical relevance. nih.gov

| Challenge | Methodological Consideration |

| Limited natural supply | Develop efficient semi-synthetic or fully synthetic routes. |

| Structural complexity | Utilize advanced spectroscopic and crystallographic techniques for unambiguous structure elucidation. nih.gov |

| In vitro vs. in vivo correlation | Employ a range of in vivo models to validate in vitro findings and assess pharmacokinetics and pharmacodynamics. researchgate.net |

| Bioavailability and toxicity | Conduct early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. nih.govnih.gov |

Addressing Research Integrity and Reproducibility in Published Data

The scientific record is built upon a foundation of trust and reproducibility. A notable event in the research history of this compound is the retraction of a 2014 paper published in BMC Cancer that reported on its apoptosis-inducing activity in leukemia cancer cells. researchgate.netrsc.orgfrontiersin.org The retraction was initiated due to concerns over apparent data manipulation in several figures within the article. rsc.org The authors were unable to provide the original data to verify their findings, leading to the retraction. rsc.org

This incident underscores a critical challenge in scientific research: ensuring data integrity and reproducibility. To enhance the reliability of natural product research, there is a growing movement to encourage the public dissemination of raw experimental data, such as original Nuclear Magnetic Resonance (NMR) spectra. rsc.orgthieme-connect.comrsc.orgresearchgate.net Access to this primary data allows for independent verification of chemical structures and can help prevent the publication of erroneous or fabricated results, thereby strengthening the credibility of subsequent biological studies. thieme-connect.comrsc.org

Identification of Unexplored Biological Activities and Therapeutic Potential

While a significant portion of the research on this compound has been focused on its anticancer potential, the broader class of xanthones, to which it belongs, exhibits a wide array of biological activities. mdpi.comnih.govmdpi.com These include antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.govmdpi.com The therapeutic potential of this compound in these areas remains largely unexplored.

Future research could investigate the anti-inflammatory properties of this compound, a common characteristic of xanthone (B1684191) derivatives. mdpi.com Its potential as an antimicrobial agent against various pathogens, including antibiotic-resistant strains, also warrants investigation. nih.gov Furthermore, given the neuroprotective activities observed in other xanthones, exploring the effects of this compound on neurological pathways could open up new avenues for therapeutic development. frontiersin.org

| Potential Unexplored Activity | Rationale based on Xanthone Class |

| Anti-inflammatory | Many xanthones modulate inflammatory pathways. mdpi.com |

| Antimicrobial | Xanthone scaffolds have shown activity against a range of microbes. nih.gov |

| Neuroprotective | Some xanthones exhibit protective effects in models of neurological disorders. frontiersin.org |

| Antiviral | The diverse bioactivities of xanthones suggest potential for antiviral screening. nih.gov |

Advanced Methodologies for Comprehensive Pre-clinical Characterization

To overcome some of the traditional hurdles in natural product research, advanced methodologies can be employed for a more comprehensive preclinical characterization of this compound. High-throughput screening (HTS) of natural product libraries can accelerate the discovery of new biological targets. ijpsjournal.com

Modern analytical techniques such as high-resolution mass spectrometry (HR-MS) and advanced NMR spectroscopy are crucial for unambiguous structure elucidation and can aid in dereplication, the process of quickly identifying known compounds to avoid rediscovery. nih.govmdpi.com Furthermore, "omics" technologies, including genomics, proteomics, and metabolomics, can provide a deeper understanding of the compound's mechanism of action by revealing its effects on global gene expression, protein levels, and metabolic pathways. nih.gov In silico methods, such as molecular docking and virtual screening, can also help to predict potential biological targets and guide further experimental work. frontiersin.org

Strategies for Chemical Lead Optimization and Analog Development

Natural products like this compound often serve as excellent starting points or "leads" for drug development but may require chemical modification to enhance their therapeutic properties. nih.govnih.gov Lead optimization strategies aim to improve a compound's efficacy, selectivity, and pharmacokinetic profile (ADMET properties). nih.govresearchgate.net

One approach is the direct chemical manipulation of functional groups on the this compound scaffold to improve its properties. nih.gov A more systematic method involves establishing a structure-activity relationship (SAR) by synthesizing and testing a series of analogs. nih.gov This allows researchers to identify the key structural features responsible for its biological activity. nih.gov Pharmacophore-oriented molecular design can then be used to create novel analogs based on the identified pharmacophore, potentially leading to compounds with improved drug-like properties. researchgate.net

| Optimization Strategy | Description |

| Direct Chemical Manipulation | Modification of existing functional groups to improve properties like solubility or stability. nih.gov |

| Structure-Activity Relationship (SAR) | Synthesis and testing of analogs to understand which parts of the molecule are crucial for its activity. nih.gov |

| Pharmacophore-Oriented Design | Creation of new molecules based on the essential 3D arrangement of atoms responsible for biological activity. researchgate.net |

Translational Research Pathways for Further Investigation

Translational research acts as a bridge between basic scientific discoveries and their application in clinical practice. eurogct.org For a compound like this compound, a clear translational pathway is essential for its potential development into a therapeutic agent. This pathway begins with rigorous preclinical studies to establish proof-of-concept and a preliminary safety profile. eurogct.org

A critical step is the development of reliable and scalable methods for producing the compound, either through optimized extraction from its natural source or through total chemical synthesis. nih.gov Promising preclinical results would then need to be translated into a well-designed clinical trial. hematologyandoncology.net This involves navigating regulatory processes, such as filing an Investigational New Drug (IND) application, and securing funding, which can be challenging for natural products due to issues with patentability. hematologyandoncology.net The ultimate goal of this pathway is to determine if the promising effects observed in the laboratory can be safely and effectively replicated in human patients. eurogct.org

Conclusion

Synthesis of Key Academic Findings on Jacarelhyperol A's Biological and Mechanistic Profile

This compound is a naturally occurring bisxanthone isolated from the plant Hypericum japonicum. nih.govcapes.gov.brthieme-connect.com Scientific investigations have primarily focused on its potential as an anti-cancer agent, revealing a multifaceted biological and mechanistic profile. A significant body of research, although impacted by a retraction of a key paper, has pointed towards its pro-apoptotic capabilities. researchgate.netnih.govresearchgate.net

Initial studies identified this compound as an inhibitor of platelet-activating factor (PAF)-induced hypotension. nih.govcapes.gov.brthieme-connect.commdpi.com However, its anticancer properties have garnered more significant attention. Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines, particularly in leukemia. researchgate.netnih.govnih.gov The proposed mechanism for this activity centers on its role as an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.netnih.govnih.govnih.gov These proteins are crucial regulators of apoptosis, and their inhibition can trigger the apoptotic cascade in cancer cells.

Specifically, this compound has been shown to bind to anti-apoptotic Bcl-2 proteins such as Bcl-xL, Bcl-2, and Mcl-1. researchgate.netnih.govnih.gov This binding is thought to disrupt the interaction of these anti-apoptotic proteins with pro-apoptotic proteins, thereby promoting the release of cytochrome c from the mitochondria and activating caspases, which are key executioners of apoptosis. researchgate.netnih.gov The growth inhibitory activity of this compound has been observed in leukemia cell lines with IC50 values ranging from 1.52 to 6.92 μM. researchgate.netnih.govnih.gov

Further mechanistic studies have suggested that this compound can also act as an inhibitor of the MDM2 oncogene. nih.gov MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, this compound may lead to the stabilization and activation of p53, further contributing to its anti-cancer effects. nih.gov It has been proposed that this compound binds to the hydrophobic pocket of MDM2, interfering with the MDM2-p53 interaction. nih.gov

It is crucial to note that a significant publication detailing the apoptosis-inducing effects of this compound in leukemia cells by inhibiting Bcl-2 proteins was later retracted. researchgate.net This retraction necessitates a cautious interpretation of the related findings and underscores the importance of ongoing validation in the scientific process. Despite this, other independent studies support the potential of this compound and related compounds from Hypericum species in cancer research. nih.govmdpi.com

Interactive Data Table: Biological Activity of this compound

| Biological Target/Process | Observed Effect | Cell Lines | Key Findings | Citations |

| Bcl-2 Family Proteins (Bcl-xL, Bcl-2, Mcl-1) | Inhibition | Leukemia cells (K562) | Binds to Bcl-2 proteins with Ki values in the micromolar range, disrupting their anti-apoptotic function. | researchgate.net, nih.gov, nih.gov |

| Apoptosis | Induction | Leukemia cells (K562) | Promotes the release of cytochrome c and activation of caspases. | researchgate.net, nih.gov, nih.gov |

| Cell Growth | Inhibition | Leukemia cells | Exhibits growth inhibitory activity with IC50 values between 1.52 and 6.92 μM. | researchgate.net, nih.gov, nih.gov |

| Platelet-Activating Factor (PAF) | Inhibition | In vivo models | Inhibits PAF-induced hypotension. | nih.gov, mdpi.com, capes.gov.br |

| MDM2 | Inhibition | Breast cancer cells | Binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 interaction. | nih.gov |

Broader Implications of this compound Research for Natural Product Chemistry and Pharmacology

The study of this compound holds broader implications for the fields of natural product chemistry and pharmacology, serving as a case study for the discovery and development of novel therapeutic agents from natural sources. ku.edunih.govfrontiersin.orgnih.gov

From a natural product chemistry perspective, the discovery of this compound from Hypericum japonicum highlights the vast and underexplored chemical diversity present in the plant kingdom. mdpi.com The unique bisxanthone structure of this compound showcases the complex molecular architectures that nature can produce, which often serve as inspiration for the synthesis of new chemical entities with potential therapeutic value. mdpi.com The isolation and structural elucidation of such compounds are fundamental to building a library of natural products that can be screened for various biological activities. frontiersin.org The research into this compound underscores the importance of continued bioprospecting and the development of advanced analytical techniques to identify and characterize novel bioactive compounds. frontiersin.org

In the realm of pharmacology, the investigation into this compound's mechanism of action contributes to a deeper understanding of key cellular pathways involved in diseases like cancer. nih.gov By identifying its interactions with the Bcl-2 family and the MDM2-p53 pathway, research on this compound provides valuable insights into potential drug targets. researchgate.netnih.gov Natural products like this compound can serve as powerful molecular probes to explore complex biological systems and validate new therapeutic strategies. ku.edu

Furthermore, the story of this compound, including the retraction of a key study, offers a crucial lesson on the rigors and self-correcting nature of the scientific process. researchgate.net It emphasizes the need for robust experimental design, reproducibility, and critical evaluation of data in drug discovery and development. This is particularly pertinent in the field of natural products, where the complexity of extracts and isolated compounds can present unique challenges.

Q & A

Q. What are the key spectroscopic techniques for identifying Jacarelhyperol A in complex mixtures?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map its unique carbon skeleton and proton environments, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. For mixtures, hyphenated techniques like LC-MS or GC-MS are critical to isolate and characterize the compound . Ensure purity validation via HPLC with UV-Vis or diode-array detection to rule out co-eluting contaminants .

Q. How is this compound synthesized in laboratory settings?

Synthesis often involves multi-step organic reactions, starting with precursor molecules like hypericin derivatives. Key steps include regioselective oxidation and cyclization under controlled conditions (e.g., acidic or enzymatic catalysis). Optimization requires factorial design to test variables like temperature, solvent polarity, and catalyst loading . Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediate characterization by FT-IR and NMR .

Q. What methodologies are recommended for structural elucidation of this compound derivatives?

Combine X-ray crystallography for absolute configuration determination with computational modeling (DFT or molecular dynamics) to predict stability and reactive sites. For ambiguous stereochemistry, electronic circular dichroism (ECD) and NOESY NMR experiments are essential . Cross-validate results with synthetic analogues to resolve discrepancies in spectral data .

Advanced Research Questions

Q. How can experimental design address inconsistencies in this compound’s reported bioactivity data?

Contradictions in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) may stem from differences in cell lines, assay protocols, or compound purity. Implement a standardized assay framework:

Q. What strategies resolve conflicting data on this compound’s metabolic pathways?

Discrepancies in metabolic studies often arise from interspecies differences in enzyme expression or in vitro/in vivo model limitations. To reconcile findings:

- Conduct comparative metabolomics using LC-MS/MS with isotopically labeled this compound in human hepatocytes versus animal models.

- Employ knockout cell lines (e.g., CYP450-deficient) to identify primary metabolizing enzymes .

- Cross-reference results with transcriptomic data to correlate enzyme activity with gene expression .

Q. How should researchers approach mechanistic studies of this compound’s antioxidant properties?

Design experiments to distinguish direct radical scavenging from indirect mechanisms (e.g., Nrf2 pathway activation):

Q. What theoretical frameworks guide the study of this compound’s structure-activity relationships (SAR)?

SAR analysis requires integration of quantum mechanical calculations (e.g., HOMO-LUMO gaps for redox potential) and molecular docking to predict target binding. For validation:

Q. How can researchers optimize this compound’s bioavailability in preclinical models?

Address poor solubility/permeability via:

- Nanoformulation (e.g., liposomes or polymeric nanoparticles) with particle size and zeta potential optimization .

- Pharmacokinetic studies in rodent models using LC-MS/MS to quantify plasma and tissue concentrations.

- Co-administration with bioavailability enhancers (e.g., piperine) while monitoring for off-target effects .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via Akaike information criterion (AIC) and report confidence intervals. For heteroscedastic data, apply weighted least squares regression . Include negative controls and adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How should researchers validate this compound’s purity and stability in long-term studies?

- Purity: Combine HPLC-DAD (>95% peak area) with elemental analysis (C, H, N) and residual solvent testing (GC-MS) .

- Stability: Conduct accelerated degradation studies under ICH guidelines (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products via HR-MS/MS and assess toxicity .

Q. What criteria determine the selection of in vivo models for this compound’s neuroprotective studies?

Prioritize models with validated translational relevance:

- Transgenic rodents (e.g., APP/PS1 for Alzheimer’s) for disease-specific endpoints.

- Behavioral assays (Morris water maze, rotarod) paired with biomarker analysis (Aβ, tau phosphorylation) .

- Ensure ethical compliance with 3R principles (Replacement, Reduction, Refinement) and statistical power analysis to justify sample sizes .

Theoretical and Conceptual Questions

Q. How does this compound’s electronic structure influence its photodynamic properties?

Computational studies (TD-DFT) reveal that extended π-conjugation and low-energy excited states enable singlet oxygen generation. Validate experimentally using SOSG probes and compare with theoretical predictions. Investigate solvent effects (polar vs. nonpolar) on photostability .

Q. What conceptual frameworks explain this compound’s dual pro-apoptotic and anti-inflammatory roles?

Hypothesize context-dependent modulation of NF-κB and MAPK pathways. Use phospho-specific antibodies in Western blotting to track pathway activation. Correlate with cytokine profiling (ELISA/MSD multiplex assays) and apoptosis markers (Annexin V/PI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.